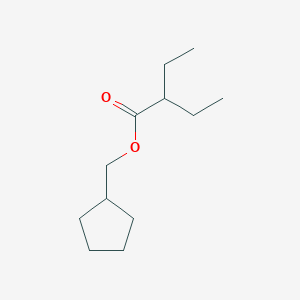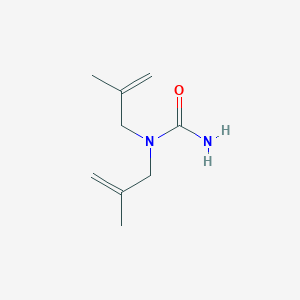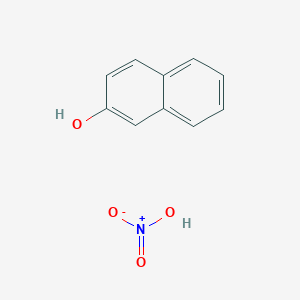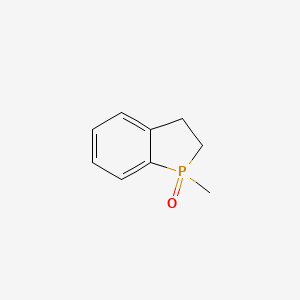![molecular formula C15H18INO2S B14369014 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide CAS No. 90158-96-6](/img/structure/B14369014.png)
1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide is a quaternary ammonium salt with a complex structure that includes a pyridinium core and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide typically involves a multi-step process:
Formation of the Pyridinium Core: The starting material, 4-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methyl-4-pyridinium iodide.
Introduction of the Sulfonyl Group: The next step involves the reaction of 1-methyl-4-pyridinium iodide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group to the pyridinium core.
Formation of the Final Product: The final step involves the reaction of the intermediate with ethyl iodide to form this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The sulfonyl group can undergo oxidation reactions.
Reduction: The pyridinium core can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include reduced pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as ionic liquids or catalysts.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium core can interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium chloride
- 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium bromide
- 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium sulfate
Comparison: 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its chloride and bromide analogs, the iodide compound may exhibit different chemical and physical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
90158-96-6 |
|---|---|
Molekularformel |
C15H18INO2S |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18NO2S.HI/c1-13-3-5-15(6-4-13)19(17,18)12-9-14-7-10-16(2)11-8-14;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YLBFUMNNPBEJQM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=[N+](C=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


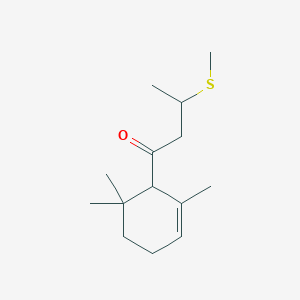


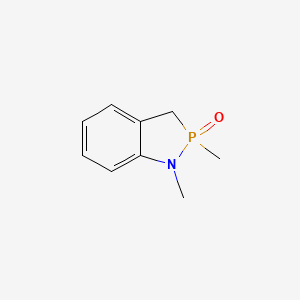
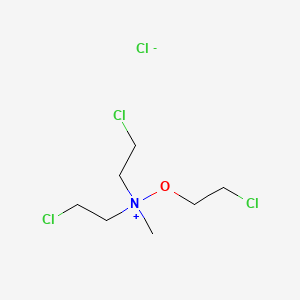
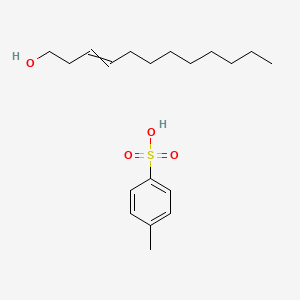
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
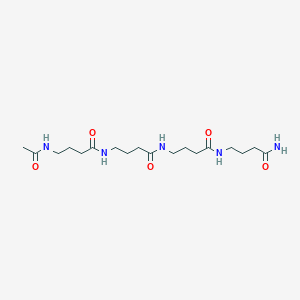
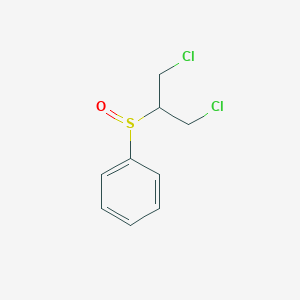
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
